molecular formula C21H19FN2O4S B2794694 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide CAS No. 339103-40-1

2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide

Cat. No. B2794694
CAS RN: 339103-40-1
M. Wt: 414.45
InChI Key: RTGVPUQHLHZMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C21H19FN2O4S and a molecular weight of 414.45 . This product is intended for research use only.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The title compounds were obtained by the nucleophilic substitution of bromo derivatives with various substituted thiophenols . The structures of all the newly synthesized compounds were established by analytical and spectral data .


Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group that is S-linked to a benzene ring . It also contains fluorophenyl and methoxyphenyl groups .

Scientific Research Applications

Metabolic Studies

The compound has been studied for its metabolic pathways in organisms. For instance, 3-Chloro-4-fluorol[14C]aniline, structurally related to our compound, showed a specific metabolism in dogs and rats, indicating the biological relevance of similar compounds in metabolic studies (Baldwin & Hutson, 1980).

Immunological Modulation

A derivative of the compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, demonstrated the capability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. It has shown promising results in enhancing the response of lymphocytes to tumor cells, indicating its potential in cancer immunotherapy (Wang et al., 2004). In another study, the same compound was noted for its immunorestorative characteristics in various experimental models, showcasing its potential in restoring immune responses compromised by neoplasms or immunosuppressive drugs (Wang et al., 1988).

Analytical and Chemical Studies

The compound's analogs are used in analytical chemistry for the investigation of potential analytical ambiguities, such as the thermal degradation products of related compounds during gas chromatography-mass spectrometry analysis. This type of research is crucial in forensic and clinical analysis to ensure the accuracy of the analytical methods (Dowling et al., 2017).

Material Science

In material science, derivatives of the compound are utilized in the structural analysis of polymers. For instance, the reaction of bis(4-fluorophenyl)sulfone with certain phthalazine derivatives was investigated to understand the bonding and structure of the resulting polymers, which is fundamental in polymer chemistry and engineering (Paventi et al., 1996).

Carbohydrate Chemistry

In carbohydrate chemistry, the 2-[(4-fluorophenyl)sulfonyl] moiety is employed in the protection of hydroxyl groups during synthetic procedures. This has been demonstrated in the synthesis of glycosyl donors, indicating its importance in the synthesis of complex molecules (Spjut et al., 2010).

properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-28-19-11-9-17(10-12-19)23-21(25)15-24(18-5-3-2-4-6-18)29(26,27)20-13-7-16(22)8-14-20/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGVPUQHLHZMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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